N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide is a benzimidazole-thio-acetamide derivative characterized by:
- A 1-phenyl-1H-benzo[d]imidazole core with a sulfur atom at the 2-position (thioether linkage).
- An acetamide group at the sulfur atom.
- A 2-cyano-3-methylbutan-2-yl substituent on the acetamide nitrogen.
This compound’s structural uniqueness lies in the cyano group and branched alkyl chain (3-methylbutan-2-yl), which may enhance its pharmacokinetic properties, such as metabolic stability and target binding affinity.
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H22N4OS/c1-15(2)21(3,14-22)24-19(26)13-27-20-23-17-11-7-8-12-18(17)25(20)16-9-5-4-6-10-16/h4-12,15H,13H2,1-3H3,(H,24,26) |
InChI Key |
VEBSZMUQMRHBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2N1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Thioacetamide linkage formation: The benzimidazole derivative can be reacted with thioacetic acid or its derivatives under appropriate conditions to form the thioacetamide linkage.
Introduction of the cyano-substituted butyl group: This step might involve the alkylation of the thioacetamide intermediate with a cyano-substituted butyl halide.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the cyano and thioacetamide groups could further enhance its biological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety could bind to specific sites on proteins, while the cyano and thioacetamide groups might enhance binding affinity or specificity.
Comparison with Similar Compounds
Notes
- Research Gaps: Limited data exist on the target compound’s synthesis and bioactivity. Further studies should prioritize in vitro screening against microbial and cancer cell lines.
- Structural Optimization : Introducing halogen atoms (e.g., bromine as in 26 ) or electron-donating groups (e.g., methoxy as in 9m ) could modulate activity and solubility.
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a cyano group, a thioamide linkage, and a benzoimidazole moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyano Group : The cyano group can be introduced via the reaction of an appropriate alkyl halide with sodium cyanide under reflux conditions.
- Thioamide Formation : This step involves the reaction of the cyano compound with a thiol derivative of benzoimidazole to yield the thioamide linkage.
- Acetamide Formation : The final step involves acylation using acetic anhydride or acetyl chloride to form the acetamide functional group.
The overall reaction can be summarized as follows:
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzoimidazole moieties have shown cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets such as cyclooxygenase enzymes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that related thioamide compounds possess antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) indicating effective inhibition against various pathogens .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
- Receptor Modulation : Interaction with cell surface receptors can lead to altered signal transduction pathways affecting cell survival and proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress-related damage .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound exhibited selective cytotoxicity against tumorigenic cells while sparing normal cells. The EC50 values ranged significantly among different cell types, indicating a potential for targeted cancer therapy .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related thioamide compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the potential application of these compounds in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
